molecular formula C24H20F2N2O2 B4986484 (3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone

(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone

Cat. No.: B4986484
M. Wt: 406.4 g/mol
InChI Key: HCCCADKATPQWRS-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a piperazine derivative under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor or activator of certain pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone is unique due to its specific combination of fluorinated aromatic rings and a piperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

[4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O2/c25-20-8-4-18(5-9-20)24(30)28-14-12-27(13-15-28)22-10-6-17(7-11-22)23(29)19-2-1-3-21(26)16-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCADKATPQWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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